molecular formula C20H14ClN3O2 B5913116 3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE

3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B5913116
M. Wt: 363.8 g/mol
InChI Key: OYGJSLVKSPXHHI-GXDHUFHOSA-N
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Description

3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinolinone core structure linked to a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various substituted quinolinone and pyrazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but they likely involve key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE apart is its unique combination of a quinolinone core with a pyrazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3E)-3-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-12-17(20(26)24(23-12)16-7-4-6-15(21)11-16)10-14-9-13-5-2-3-8-18(13)22-19(14)25/h2-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGJSLVKSPXHHI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=C3C=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=C/3\C=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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